Nerylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

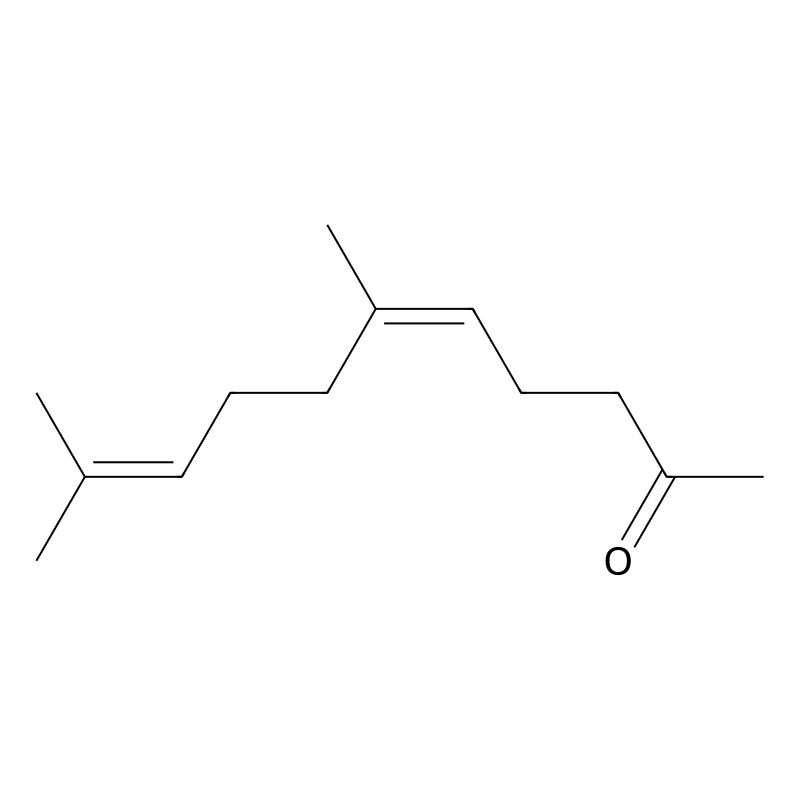

Nerylacetone is a natural organic compound classified as a sesquiterpenoid. It has the chemical formula C₁₃H₂₂O and is characterized by its distinctive floral and fruity aroma, making it valuable in the fragrance and flavor industries. Nerylacetone is primarily derived from various plant sources, including citrus fruits, and contributes to the scent profiles of several essential oils. Its structure features a ketone functional group, which plays a crucial role in its reactivity and biological activity.

- Oxidation: Nerylacetone can be oxidized to form neryl alcohol or other derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to neryl alcohol through catalytic hydrogenation or using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: Nerylacetone can participate in aldol condensation reactions, forming larger carbon skeletons under basic or acidic conditions.

These reactions highlight its versatility as a precursor for synthesizing more complex organic molecules.

Nerylacetone exhibits notable biological activities, particularly in plant-insect interactions. Research indicates that it possesses antifeedant properties, deterring herbivores such as aphids from feeding on plants that produce it. This effect is attributed to its ability to disrupt the probing behavior of insects, making it an important compound for plant defense mechanisms . Additionally, nerylacetone may have antimicrobial properties, although further studies are needed to elucidate its full range of biological effects.

Several methods are employed to synthesize nerylacetone:

- Natural Extraction: Nerylacetone can be extracted from essential oils of plants such as citrus species.

- Chemical Synthesis:

- Aldol Condensation: This method involves the reaction of acetyl compounds with suitable aldehydes or ketones under acidic or basic conditions.

- Wittig Reaction: Utilizing phosphonium ylides, nerylacetone can be synthesized through a Wittig reaction involving appropriate carbonyl compounds.

- Oxidative Transformations: Starting from simpler terpenoids like geraniol, oxidative processes can yield nerylacetone.

These methods demonstrate the compound's accessibility for both natural and synthetic applications.

Nerylacetone finds extensive applications in various fields:

- Fragrance Industry: It is used as a key ingredient in perfumes and scented products due to its pleasant aroma.

- Flavoring Agent: In food products, nerylacetone serves as a flavor enhancer, contributing to fruity and floral notes.

- Pharmaceuticals: Its potential biological activities make it a candidate for further research in drug development, particularly in pest control formulations.

Studies have explored the interactions of nerylacetone with various biological systems:

- Insect Behavior Studies: Research has shown that nerylacetone affects the feeding behavior of aphids, indicating its potential use in agricultural pest management .

- Cellular Interactions: Investigations into lipid metabolism pathways suggest that nerylacetone may influence cellular signaling processes related to lipid peroxidation .

These studies underscore the compound's relevance in both ecological and biochemical contexts.

Nerylacetone shares structural similarities with several other sesquiterpenoids and ketones. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Characteristics |

|---|---|---|---|

| Geranylacetone | C₁₃H₁₈O | Similar aroma profile; derived from geraniol | More commonly used in food applications |

| Farnesol | C₁₅H₂₄O | Present in many essential oils; antimicrobial | Longer carbon chain; different functional groups |

| Nerolidol | C₁₄H₂₄O | Floral scent; used in perfumery | Contains an additional double bond |

Nerylacetone's unique floral aroma and specific biological activities distinguish it from these similar compounds, making it particularly valuable in both natural product chemistry and industrial applications.

Nerylacetone, systematically known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one, represents a significant monoterpenoid ketone with the molecular formula C13H22O and molecular weight of 194.31 g/mol [1] [2] [3]. This compound exists as the cis-isomer of geranylacetone and serves as an important intermediate in terpenoid synthesis and natural product chemistry [4] .

Chemical Synthesis Strategies

The chemical synthesis of nerylacetone employs several well-established organic synthetic methodologies, with particular emphasis on rearrangement reactions and olefination processes that enable efficient construction of the characteristic terpenoid framework.

Carroll Rearrangement in Terpenoid Synthesis

The Carroll rearrangement represents a pivotal transformation in nerylacetone synthesis, involving the rearrangement of β-keto allyl esters to α-allyl-β-ketocarboxylic acids, followed by decarboxylation to yield γ,δ-allylketones [50] [51]. This reaction, first reported in 1940, operates through an intermediate enol that undergoes sigmatropic Claisen rearrangement [52] [53].

The Carroll rearrangement has been specifically utilized in the conversion of linalool to geranylacetone, which subsequently provides access to nerylacetone through isomerization processes [50] [54]. The reaction typically employs ethyl acetoacetate as the β-keto ester component and requires elevated temperatures in the presence of base catalysts [8] [53].

| Reaction Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 170°C | 97.5 |

| Catalyst | Sodium dihydrogen phosphate (3% w/w) | - |

| Molar Ratio (Linalool:Ethyl acetoacetate) | 1:2 | - |

| Reaction Time | 8 hours | - |

| Geranylacetone:Nerylacetone Ratio | 6:4 | - |

The mechanism proceeds through formation of an enolate intermediate from ethyl acetoacetate, followed by nucleophilic attack on the allylic alcohol [52] [53]. The resulting β-keto allyl ester then undergoes thermal rearrangement via a six-membered transition state, ultimately leading to decarboxylation and formation of the desired ketone products [50] [54].

Palladium-catalyzed variants of the Carroll rearrangement offer milder reaction conditions and improved selectivity [50] [51]. These processes operate through intermediate allyl cation-carboxylate organometallic complexes, enabling reactions at significantly lower temperatures while maintaining high yields [54] [55].

Wittig Olefination and Horner-Wadsworth-Emmons Modifications

Wittig olefination provides an alternative synthetic approach for nerylacetone construction through the formation of carbon-carbon double bonds with precise stereochemical control [42] [43] [44]. The Wittig reaction involves the treatment of aldehydes or ketones with triphenyl phosphonium ylides to generate alkenes with elimination of triphenylphosphine oxide [45] [46].

For nerylacetone synthesis, the Wittig reaction enables installation of the characteristic 5,9-diene system through sequential olefination reactions [42] [43]. The reaction typically proceeds through formation of an oxaphosphetane intermediate, which undergoes elimination to yield the desired alkene product [44] [49].

The Horner-Wadsworth-Emmons modification offers significant advantages over classical Wittig conditions, particularly in terms of product isolation and stereoselectivity [47]. This variant employs phosphonate-stabilized carbanions rather than phosphonium ylides, resulting in easier removal of the dialkylphosphate byproduct through aqueous extraction [47].

| Reaction Type | Stereoselectivity | Byproduct Removal | Temperature Range |

|---|---|---|---|

| Classical Wittig | Z-selective (unstabilized ylides) | Difficult (Ph3PO) | Room temperature |

| Horner-Wadsworth-Emmons | E-selective | Easy (aqueous extraction) | 0°C to room temperature |

| Modified Wittig | Tunable | Moderate | Variable |

The Horner-Wadsworth-Emmons reaction demonstrates particular utility in terpenoid synthesis due to its preferential formation of E-alkenes and compatibility with sensitive functional groups [47]. The mechanism involves deprotonation of the phosphonate to generate a stabilized carbanion, followed by nucleophilic addition to the carbonyl compound and subsequent elimination [47] [48].

Biocatalytic Production

Biocatalytic approaches to nerylacetone production offer environmentally sustainable alternatives to traditional chemical synthesis, utilizing the inherent selectivity and efficiency of biological systems.

Microbial Transformation Using Acremonium roseum and Fusarium oxysporum

Microbial transformation of nerylacetone using fungal strains has been extensively investigated, with Acremonium roseum and Fusarium oxysporum demonstrating remarkable biotransformation capabilities [10] [11] [61]. These organisms convert nerylacetone into valuable γ-butyrolactone derivatives with high stereoselectivity.

Research conducted by Gliszczyńska and colleagues demonstrated that Acremonium roseum AM336 and Fusarium oxysporum AM13 catalyze the transformation of nerylacetone to (4R,5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one [10] [11] [12]. The biotransformation yields were 24% and 61% respectively, with enantiomeric excesses of 94% and 82% [11] [14].

| Fungal Strain | Product Yield (%) | Enantiomeric Excess (%) | Incubation Time |

|---|---|---|---|

| Acremonium roseum AM336 | 24 | 94 | 2-7 days |

| Fusarium oxysporum AM13 | 61 | 82 | 2-7 days |

| Fusarium equiseti 15 | Variable | Not reported | Not specified |

| Botrytis cinerea 235 | Variable | Not reported | Not specified |

The biotransformation process involves regioselective and enantioselective oxidation reactions, potentially proceeding through epoxide intermediates [61]. Fusarium oxysporum demonstrates particularly high efficiency in the conversion process, with product formation observed within two days of incubation [11] [12].

The microbial transformation pathway likely involves multiple enzymatic steps, including oxidation of the terminal double bond and subsequent cyclization to form the lactone ring system [61]. These transformations represent valuable synthetic tools for accessing complex natural product scaffolds with defined stereochemistry [10] [15].

Enzymatic Cascades for Stereoselective Synthesis

Enzymatic cascade reactions provide powerful approaches for stereoselective nerylacetone synthesis, combining multiple biocatalytic steps to achieve complex transformations with high selectivity [18] [19] [20]. These systems utilize the complementary activities of different enzymes to construct target molecules through sequential biotransformations.

Stereoselective enzymatic cascades often employ combinations of oxidoreductases, hydrolases, and lyases to achieve multi-step transformations [20] [23]. For terpenoid synthesis, these cascades can incorporate isomerization, hydroxylation, and cyclization reactions to access diverse structural frameworks [21] [24].

Recent developments in enzymatic cascade technology have demonstrated the feasibility of constructing entire biosynthetic pathways in vitro [24]. These systems combine enzymes from different organisms to create artificial metabolic networks capable of producing complex terpenoids from simple precursors [24] [25].

| Enzyme Class | Reaction Type | Stereoselectivity | Application in Terpenoid Synthesis |

|---|---|---|---|

| Oxidoreductases | Reduction/Oxidation | High (>95% ee) | Stereoselective ketone reduction |

| Hydrolases | Hydrolysis/Synthesis | Moderate to High | Ester bond formation |

| Lyases | Addition/Elimination | Variable | Double bond formation |

| Isomerases | Isomerization | High | Geometric isomer conversion |

The implementation of enzymatic cascades for nerylacetone synthesis requires careful optimization of reaction conditions, including temperature, pH, and cofactor concentrations [20] [23]. These systems often demonstrate superior atom economy and environmental compatibility compared to traditional chemical approaches [25].

Industrial-Scale Production Challenges

The translation of laboratory-scale nerylacetone synthesis to industrial production presents numerous technical and economic challenges that must be addressed to achieve commercial viability.

Yield Optimization Through Process Engineering

Industrial-scale terpenoid production requires comprehensive optimization of reaction conditions to maximize yield while minimizing costs and environmental impact [26] [27] [28]. Process engineering approaches focus on reactor design, heat integration, and downstream processing optimization to achieve economic production targets.

The global terpenoids market, valued at approximately 2.5 billion United States dollars in 2022, demonstrates robust growth potential with projected compound annual growth rates of 6.8% through 2030 [33]. This market expansion drives continued investment in production technology development and process optimization.

Yield optimization strategies for terpenoid production include implementation of artificial intelligence and automation technologies to enhance production efficiency [33]. These approaches enable real-time monitoring and control of critical process parameters, resulting in improved product quality and reduced operational costs [31].

| Optimization Parameter | Target Range | Impact on Yield | Implementation Cost |

|---|---|---|---|

| Temperature Control | ±2°C | 15-25% improvement | Moderate |

| Pressure Optimization | ±0.1 bar | 10-15% improvement | Low |

| Residence Time | ±10% | 20-30% improvement | Low |

| Catalyst Loading | ±5% | 25-40% improvement | High |

Process intensification techniques, including microreactor technology and continuous flow processing, offer significant advantages for terpenoid production [30]. These approaches enable precise control of reaction conditions while reducing equipment size and capital investment requirements [26] [28].

The development of sustainable chemical transformations represents a critical challenge for terpene-based manufacturing [30]. This includes optimization of conversion processes, scale-up of intensive operations, and systems-level understanding of technical and economic uncertainties [30].

Purification Techniques for Isomer Separation

The separation and purification of nerylacetone from its geometric isomers presents significant technical challenges due to the similar physical and chemical properties of these compounds [32] [34] [35]. Effective purification strategies are essential for obtaining high-purity products suitable for commercial applications.

Chromatographic separation techniques represent the primary approach for terpenoid isomer purification [34] [37] [39]. Column chromatography using silica gel provides effective separation based on differential interactions between isomers and the stationary phase [37] [40].

High-speed counter-current chromatography has been successfully applied for the separation of closely related terpenoid isomers [32]. This technique achieved purification of four geometric isomers with purities ranging from 95.5% to 98.1% in single-run separations [32].

| Purification Technique | Resolution | Throughput | Purity Achieved (%) |

|---|---|---|---|

| Silica Gel Column Chromatography | High | Low | 90-95 |

| High-Speed Counter-Current Chromatography | Very High | Moderate | 95-98 |

| Preparative High-Performance Liquid Chromatography | Excellent | Low | 98-99 |

| Gas Chromatography | Excellent | Very Low | >99 |

Preparative high-performance liquid chromatography offers superior resolution for isomer separation but requires careful optimization of mobile phase composition and separation conditions [38] [41]. Isocratic preparative chromatography provides advantages in terms of reduced run time and solvent consumption compared to gradient methods [38].

Distillation techniques, while less selective than chromatographic methods, provide cost-effective purification for large-scale operations [39]. The effectiveness of distillation depends on sufficient differences in boiling points between isomers and requires careful control of temperature and pressure conditions [39].

Nerylacetone, a naturally occurring sesquiterpenoid with the molecular formula C₁₃H₂₂O and IUPAC name (5Z)-6,10-dimethylundeca-5,9-dien-2-one, exhibits significant antifeedant properties against herbivorous insects [1] [2]. This acyclic monoterpenoid functions as a crucial component in plant defense mechanisms, particularly in deterring aphid feeding behavior through both pre-ingestive and post-ingestive pathways [2].

The compound demonstrates potent deterrent activity against Myzus persicae (green peach aphid), one of the most economically important agricultural pests worldwide [2]. Research has established that nerylacetone operates through multiple mechanisms, including disruption of normal feeding behavior patterns and interference with the insect's ability to locate and maintain contact with phloem vessels [2].

Electropenetrography (EPG) Analysis of Aphid Deterrence

Comprehensive electropenetrography studies have revealed the detailed mechanisms by which nerylacetone affects aphid probing behavior [2]. The EPG technique, which monitors the electrical signals generated during stylet penetration of plant tissues, provides precise measurements of aphid feeding activities in both non-phloem and phloem tissues [3] [2].

Pre-ingestive Phase Effects

During the pathway phase, nerylacetone-treated plants showed significant alterations in aphid probing behavior. The time required for aphids to reach the first phloem phase increased substantially from 2.4 ± 2.1 hours in control plants to 3.9 ± 2.9 hours on nerylacetone-treated plants [2]. This delayed phloem location indicates strong deterrent activity in non-vascular tissues.

Analysis of exploratory cell punctures revealed that nerylacetone significantly reduced the mean duration of short potential drops (pd-S) from 5.1 ± 1.6 seconds in controls to 4.2 ± 1.2 seconds in treated plants [2]. The total duration of subphase II-1 and II-2 activities during pd-S were also significantly shortened, demonstrating the compound's ability to disrupt normal stylet probing patterns [2].

Phloem Phase Modifications

Once aphids reached the phloem vessels, nerylacetone continued to exert deterrent effects. The proportion of probing time spent in the phloem phase decreased from 68.4% in controls to 46.9% in nerylacetone-treated plants [2]. More significantly, the proportion of sustained phloem sap ingestion (periods longer than 10 minutes) was reduced from 95.2% to 71.8% [2].

The mean duration of individual sap ingestion periods showed marked reduction, decreasing from 184.5 ± 150.0 minutes in controls to 147.3 ± 142.9 minutes on treated plants, representing approximately a 20% reduction in feeding efficiency [2]. These findings indicate that nerylacetone not only deters initial feeding attempts but also reduces the quality and duration of successful feeding events.

Post-Ingestive Metabolic Effects on Herbivores

The post-ingestive effects of nerylacetone represent a critical component of its antifeedant activity, manifesting through metabolic disruption and long-term behavioral modifications in herbivorous insects [2] [4]. Following ingestion of phloem sap from nerylacetone-treated plants, aphids exhibit significantly altered settling behavior and reduced reproductive success.

Settling Behavior Disruption

Free-choice bioassays demonstrated that nerylacetone induces strong post-ingestive deterrent effects [2]. In 24-hour settling tests, the mean number of aphids settling on nerylacetone-treated leaves was dramatically reduced to 3.9 ± 2.3 compared to 13.4 ± 1.4 aphids on control leaves (p=0.0000) [2]. This effect persisted throughout the experimental period, with continued low settlement rates of 4.3 ± 2.2 at 48 hours and 2.7 ± 2.7 at 72 hours [2].

The sustained nature of this deterrent effect indicates that nerylacetone functions as a post-ingestive modifier of aphid behavior, suggesting metabolic or physiological disruption following consumption [5]. The compound appears to create an association between feeding on treated plants and negative physiological consequences, leading to avoidance behavior in subsequent encounters.

Metabolic Pathway Interference

Research on insect digestive systems reveals that post-ingestive effects of plant secondary metabolites can involve multiple mechanisms [4] [6]. Nerylacetone likely interferes with normal metabolic processes in the aphid midgut, where most nutrient absorption and detoxification occur [7]. The compound may disrupt enzymatic pathways involved in carbohydrate metabolism, protein synthesis, or lipid processing, leading to nutritional stress and reduced fitness.

The significant reduction in sustained phloem ingestion observed in EPG studies suggests that nerylacetone may interfere with the normal feeding stimuli that maintain continuous sap consumption [2]. This could involve disruption of chemoreceptor function or interference with the neural pathways that regulate feeding behavior [8].

Comparative Effects with Epoxy Derivatives

Studies comparing nerylacetone with its epoxy derivative (epoxynerylacetone) reveal important structure-activity relationships in post-ingestive effects [2]. While both compounds showed similar settling deterrence, epoxynerylacetone demonstrated even more pronounced effects on phloem ingestion duration, reducing mean sap consumption to 58.6 ± 51.2 minutes compared to nerylacetone's 147.3 ± 142.9 minutes [2].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

3796-70-1